N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activity and anticancer activity . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.
Mode of Action
Similar compounds have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria . . This suggests that N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide may also interact with its targets in a complex manner, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity , suggesting that this compound may affect pathways related to bacterial growth and proliferation.
Result of Action
Similar compounds have been reported to display potent antibacterial activity and anticancer activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 4-(2-(dimethylamino)-2-oxoethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: A thiophene derivative with antifungal properties.
Dorzolamide: A thiophene-based carbonic anhydrase inhibitor used to treat glaucoma.
Uniqueness
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a dimethylamino group and a carboxamide linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSFMZPLEUQKQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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